molecular formula C10H8N2O3 B181799 4-(2-Cyano-acetylamino)-benzoic acid CAS No. 31557-87-6

4-(2-Cyano-acetylamino)-benzoic acid

Cat. No. B181799
CAS RN: 31557-87-6
M. Wt: 204.18 g/mol
InChI Key: FKEVVYBTPHMLAT-UHFFFAOYSA-N
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Description

4-(2-Cyano-acetylamino)-benzoic acid is a chemical compound that is not widely documented. It is likely to be a derivative of cyanoacetic acid, which is a versatile intermediate in the preparation of chemicals . Cyanoacetic acid is a precursor to synthetic caffeine via the intermediacy of theophylline and is a building block for many drugs .

Scientific Research Applications

1. Synthesis of Highly Substituted Tetrahydroquinolines

  • Application Summary: Ethyl cyanoacetate is used in a three-component cascade reaction involving 2-alkenyl aniline and aldehydes to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .
  • Methods of Application: The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
  • Results: This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

2. Cyanoacetylation of Amines

  • Application Summary: N-cyanoacetamides, which can be synthesized from amines and alkyl cyanoacetates, are used extensively as reactants to form a variety of heterocyclic compounds .
  • Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
  • Results: The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .

3. Cyanoacetylation of Amines

  • Application Summary: Cyanoacetylation of amines is a method used to prepare N-cyanoacetamides, which are important precursors for heterocyclic synthesis .
  • Methods of Application: This method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
  • Results: The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .

4. Preparation of Ethyl Cyanoacrylate

  • Application Summary: Cyanoacetic acid is used to prepare ethyl cyanoacrylate, a component of superglue .
  • Methods of Application: Cyanoacetic acid is first esterified to give ethyl cyanoacetate. Condensation of that ester with formaldehyde gives ethyl cyanoacrylate .
  • Results: As of 2007, more than 10,000 tons of cyanoacetic acid were produced annually .

5. Synthesis of Biologically Active Compounds

  • Application Summary: N-cyanoacetamides, which can be synthesized from amines and alkyl cyanoacetates, are used extensively as reactants to form a variety of biologically active compounds .
  • Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
  • Results: The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .

6. Preparation of Synthetic Caffeine

  • Application Summary: Cyanoacetic acid is a precursor to synthetic caffeine via the intermediacy of theophylline .
  • Methods of Application: The synthesis of synthetic caffeine involves several steps, starting with the reaction of cyanoacetic acid with other compounds to form theophylline, which is then further processed to produce caffeine .
  • Results: Synthetic caffeine is widely used in a variety of products, including beverages and pharmaceuticals .

properties

IUPAC Name

4-[(2-cyanoacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEVVYBTPHMLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357656
Record name 4-(2-Cyano-acetylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyano-acetylamino)-benzoic acid

CAS RN

31557-87-6
Record name 4-(2-Cyano-acetylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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